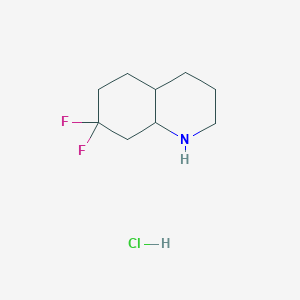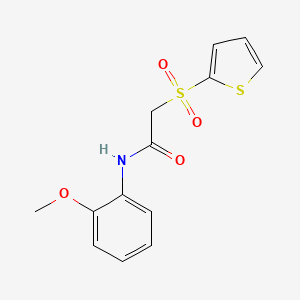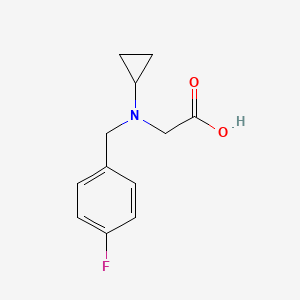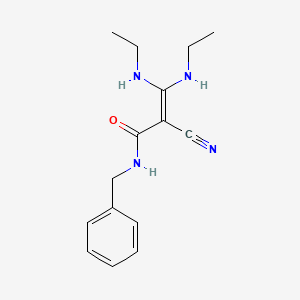
7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride: is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of benzene and pyridine, but with two nitrogen atoms in the ring. The presence of fluorine atoms in the quinoline structure can significantly alter its chemical and physical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride typically involves cyclization reactions, cycloaddition reactions, and direct fluorination methods. Cyclization reactions often use precursors such as dihydroquinolines, which undergo intramolecular cyclization in the presence of a suitable catalyst. Cycloaddition reactions may involve the use of fluorinated alkenes or alkynes, which react with nitrogen-containing compounds to form the quinoline core
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale cyclization and cycloaddition reactions, often carried out in continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the handling of fluorinating agents and reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinone derivatives, which are useful in organic synthesis and material science.
Reduction: : Reduction reactions can convert the compound into its corresponding amine derivatives, which have applications in pharmaceuticals and agrochemicals.
Substitution: : Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Quinone derivatives, which can be further modified for various applications.
Reduction: : Amine derivatives, which are valuable in the synthesis of pharmaceuticals and agrochemicals.
Substitution: : Functionalized quinoline derivatives, which can be used in material science, pharmaceuticals, and other industries.
Scientific Research Applications
7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride: has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : Investigated for its potential biological activity, such as antimicrobial, antifungal, and anticancer properties.
Medicine: : Explored for its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: : Utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to biological responses. The fluorine atoms in the quinoline structure can enhance the compound's binding affinity and selectivity towards these targets, resulting in improved therapeutic efficacy.
Comparison with Similar Compounds
7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride: is unique due to its fluorinated quinoline structure, which imparts distinct chemical and physical properties compared to non-fluorinated quinolines. Similar compounds include:
Quinoline: : The parent compound without fluorine atoms.
2,6-Diethyl-4,4-difluoro-1,3,5,7-tetramethyl-8- [4- (2-propinyloxy)phenyl]-4-bora-3a,4a-diaza-s-indacene: : A fluorinated derivative used in click labeling and bioimaging.
1H-Cyclopropa[a]naphthalene, 1a,2,3,3a,4,5,6,7b-octahydro-1,1,3a,7:
These compounds share similarities in their heterocyclic structures but differ in their functional groups and applications. The presence of fluorine atoms in This compound enhances its chemical stability and reactivity, making it a valuable compound in various fields.
Properties
IUPAC Name |
7,7-difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)4-3-7-2-1-5-12-8(7)6-9;/h7-8,12H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLGKCGWLWTKSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(CC2NC1)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]propanamide](/img/structure/B2795080.png)
![3-oxo-N,2-diphenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2795081.png)


![N,1,5-trimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B2795085.png)
![N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2795086.png)
![2-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2795091.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795092.png)


![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2795099.png)

![3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2795102.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide](/img/structure/B2795103.png)
